Diphenyl 2-(diphenoxyphosphoryl)butanedioate
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Overview
Description
Diphenyl 2-(diphenoxyphosphoryl)butanedioate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of diphenyl and diphenoxyphosphoryl groups attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 2-(diphenoxyphosphoryl)butanedioate typically involves the reaction of diphenyl phosphite with a suitable butanedioate derivative. One common method includes the use of triphenylphosphite and pyrrole in an aqueous medium, followed by the addition of dimethyl acetylendicarboxylate . The reaction is carried out at room temperature, and the product is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and oxidizing agents are often employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Diphenyl 2-(diphenoxyphosphoryl)butanedioate undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide, peracetic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Ammonia, various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate derivatives .
Scientific Research Applications
Diphenyl 2-(diphenoxyphosphoryl)butanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl 2-(diphenoxyphosphoryl)butanedioate involves its interaction with specific molecular targets. For instance, as a DNA gyrase inhibitor, it binds to the enzyme’s active site, blocking its function and thereby inhibiting bacterial DNA replication . The compound’s effects are mediated through its ability to form stable complexes with target molecules, disrupting their normal activity.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Used in peptide synthesis and as a reagent in organic reactions.
Diphenyl-2-pyridylphosphine: Employed as a ligand in transition metal catalysis.
Dimethyl 2-(pyrrole-2-yl)-3-(diphenoxyphosphoryl)butanedioate: A related phosphonate ester with similar synthetic applications.
Uniqueness
Diphenyl 2-(diphenoxyphosphoryl)butanedioate is unique due to its specific structural features, which confer distinct reactivity and stability
Properties
CAS No. |
95453-88-6 |
---|---|
Molecular Formula |
C28H23O7P |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
diphenyl 2-diphenoxyphosphorylbutanedioate |
InChI |
InChI=1S/C28H23O7P/c29-27(32-22-13-5-1-6-14-22)21-26(28(30)33-23-15-7-2-8-16-23)36(31,34-24-17-9-3-10-18-24)35-25-19-11-4-12-20-25/h1-20,26H,21H2 |
InChI Key |
BCOZRVYXHXZVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(C(=O)OC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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